molecular formula C6H12F2N2O2 B12884837 (-)-2-Difluoromethylornithine CAS No. 103957-16-0

(-)-2-Difluoromethylornithine

Cat. No.: B12884837
CAS No.: 103957-16-0
M. Wt: 182.17 g/mol
InChI Key: VLCYCQAOQCDTCN-LURJTMIESA-N
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Description

(-)-2-Difluoromethylornithine: is a synthetic derivative of the amino acid ornithine It is characterized by the presence of two fluorine atoms attached to the methyl group, which is bonded to the second carbon of the ornithine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-2-Difluoromethylornithine typically involves multiple steps, starting from commercially available ornithine. The key steps include the introduction of the difluoromethyl group and the subsequent protection and deprotection of functional groups to ensure the desired stereochemistry is achieved. Common reagents used in these reactions include difluoromethylating agents, protecting groups like Boc (tert-butoxycarbonyl), and deprotecting agents such as trifluoroacetic acid.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: (-)-2-Difluoromethylornithine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce methylornithine.

Scientific Research Applications

Chemistry: In chemistry, (-)-2-Difluoromethylornithine is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can inhibit enzymes involved in the biosynthesis of polyamines, which are essential for cell growth and proliferation.

Medicine: In medicine, this compound has been investigated for its potential as a therapeutic agent. It has shown promise in the treatment of certain cancers and parasitic infections by inhibiting key enzymes required for the growth of cancer cells and parasites.

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of fluorinated compounds with unique properties.

Mechanism of Action

The mechanism of action of (-)-2-Difluoromethylornithine involves the inhibition of ornithine decarboxylase, an enzyme critical for the biosynthesis of polyamines. By binding to the active site of the enzyme, this compound prevents the conversion of ornithine to putrescine, thereby reducing the levels of polyamines in the cell. This inhibition can lead to decreased cell proliferation and growth, making it a potential therapeutic agent for cancer and parasitic infections.

Comparison with Similar Compounds

    Eflornithine: Another ornithine derivative used as an enzyme inhibitor.

    Difluoromethylarginine: A compound with a similar difluoromethyl group but attached to arginine instead of ornithine.

    Fluoromethylornithine: A related compound with a single fluorine atom instead of two.

Uniqueness: (-)-2-Difluoromethylornithine is unique due to the presence of two fluorine atoms, which can significantly enhance its binding affinity to enzymes and alter its metabolic stability. This makes it a valuable tool in both research and therapeutic applications.

Properties

CAS No.

103957-16-0

Molecular Formula

C6H12F2N2O2

Molecular Weight

182.17 g/mol

IUPAC Name

(2R)-2,5-diamino-2-(difluoromethyl)pentanoic acid

InChI

InChI=1S/C6H12F2N2O2/c7-4(8)6(10,5(11)12)2-1-3-9/h4H,1-3,9-10H2,(H,11,12)/t6-/m0/s1

InChI Key

VLCYCQAOQCDTCN-LURJTMIESA-N

Isomeric SMILES

C(C[C@](C(F)F)(C(=O)O)N)CN

Canonical SMILES

C(CC(C(F)F)(C(=O)O)N)CN

Origin of Product

United States

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